molecular formula C25H35N6O9PS B608061 IDX184 CAS No. 1036915-08-8

IDX184

货号: B608061
CAS 编号: 1036915-08-8
分子量: 626.6 g/mol
InChI 键: FGHMGRXAHIXTBM-TWFJNEQDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

IDX184 是通过一系列涉及对 2’-甲基鸟苷进行修饰的化学反应合成的。 This compound 的工业生产涉及优化这些反应条件,以确保最终产品的高产率和纯度 .

化学反应分析

IDX184 会经历多种类型的化学反应,包括:

在这些反应中常用的试剂包括磷酸化试剂和磷酰胺试剂。 从这些反应中形成的主要产物是 2’-甲基鸟苷的活性三磷酸形式 .

科学研究应用

Proof-of-Concept Study

In a pivotal proof-of-concept study, IDX184 demonstrated significant antiviral activity in treatment-naïve patients infected with HCV genotype 1. The study involved 41 participants randomized to receive either this compound or placebo over three days. Results showed:

  • Viral Load Reduction : 30 out of 31 patients treated with this compound exhibited declines in viral load, particularly in higher dosing cohorts (50 mg, 75 mg, and 100 mg) where significant reductions were observed .
  • Safety Profile : this compound was well-tolerated with no serious adverse events reported. Improvements in liver function markers (AST and ALT levels) were noted post-treatment .

Pharmacokinetics

Pharmacokinetic studies indicated that this compound is rapidly absorbed and predominantly extracted by the liver, leading to low plasma concentrations of both the prodrug and its active metabolite. The half-life of this compound was approximately one hour, while the active metabolite levels increased gradually .

Comparative Effectiveness

A quantitative structure-activity relationship (QSAR) analysis positioned this compound as a superior direct-acting antiviral compared to other agents like sofosbuvir and ribavirin. Key findings from this analysis included:

DescriptorThis compoundSofosbuvirRibavirin
Log P-2.036-1.504-1.795
Electron Affinity (eV)-5.616-6.322-6.148
Molar Refractivity97.13683.64381.888
Total Energy (kcal/mol)-190434.6-557107-567566

These parameters suggest that this compound exhibits higher stability and reactivity than its counterparts, making it a compelling option for further development in HCV therapy .

Case Studies

作用机制

IDX184 通过抑制丙型肝炎病毒的非结构蛋白 5B RNA 依赖性 RNA 聚合酶发挥作用。 该前药旨在将 2’-甲基鸟苷的活性三磷酸形式递送到肝脏,在那里它通过掺入病毒 RNA 并导致链终止来抑制病毒复制 .

相似化合物的比较

IDX184 与其他核苷酸抑制剂如利巴韦林、索非布韦和 R7128 相比。 与这些化合物不同,this compound 专门设计为靶向肝脏,增强其抗病毒活性并减少全身暴露 。这种靶向肝脏的方法使 this compound 在核苷酸聚合酶抑制剂中独树一帜。

类似的化合物包括:

This compound 因其靶向肝脏的递送和强大的抗病毒活性而脱颖而出,使其成为进一步临床开发的有希望的候选者 .

生物活性

IDX184 is a nucleotide prodrug developed primarily for the treatment of Hepatitis C virus (HCV) infections. It is designed to enhance the formation of the active triphosphate form of 2′-methylguanosine (2′-MeG) in the liver, where HCV replication occurs. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, safety profile, and comparative efficacy against other antiviral agents.

This compound functions as a liver-targeted nucleotide prodrug that selectively delivers the 5′-monophosphate (MP) of 2′-MeG to hepatocytes. This bypasses the rate-limiting step of monophosphorylation, allowing for efficient conversion to its active 5′-triphosphate (TP) form by cellular kinases. The active 2′-MeG-TP serves as a potent inhibitor of the HCV polymerase NS5B, which is crucial for viral RNA replication .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several studies:

  • Absorption and Distribution : After oral administration, this compound is predominantly extracted by the liver (approximately 95%), resulting in low systemic levels of its metabolite, 2′-MeG .
  • Half-Life : The half-life of this compound ranges from 18 to 43 hours for doses starting at 25 mg and above .
  • Excretion : Cumulative urine excretion rates for unchanged this compound were low (0.2%), while excretion rates for 2′-MeG were significantly higher (12% to 20%) .

Safety and Tolerability

Clinical trials have shown that this compound is safe and well-tolerated. In a study involving healthy subjects, no serious adverse events or dose-dependent adverse events were reported. All adverse events observed were mild to moderate and resolved by the end of the study .

Efficacy Against HCV

This compound has demonstrated significant antiviral activity against HCV in both in vitro and in vivo studies:

  • In Vitro Studies : In primary human hepatocytes, this compound resulted in a formation of intracellular 2′-MeG-TP that was approximately 100-fold greater than that achieved with direct administration of 2′-MeG. This enhanced formation correlated with increased anti-HCV activity .
  • Comparative Efficacy : In HCV replicon assays, this compound was found to be about tenfold more potent than 2′-MeG in inhibiting HCV replication . Additionally, it has been highlighted as a superior direct-acting antiviral drug compared to other nucleotide inhibitors such as sofosbuvir and ribavirin based on quantitative structure–activity relationship (QSAR) studies .

Comparative QSAR Analysis

A QSAR study comparing this compound with other nucleotide inhibitors revealed several key descriptors indicating its superior reactivity and stability:

DescriptorThis compoundSofosbuvirRibavirinR7128
Dipole Moment (debye)60.1563.7265.37837.485
Log P-2.036-1.504-1.795-1.223
Electron Affinity (eV)-5.616-6.322-6.148-8.962
Molar Refractivity97.13683.64381.88888.39
Ionization Potential (eV)4.5984.9524.94.521

These parameters suggest that this compound has a favorable profile for binding and inhibition of NS5B polymerase compared to its counterparts, making it a promising candidate for further clinical evaluation .

Case Studies

In clinical trials assessing this compound in combination with pegylated interferon and ribavirin, patients exhibited improved viral load reduction compared to those receiving standard treatments alone . The combination therapy demonstrated greater antiviral efficacy, with more patients achieving undetectable viral loads after treatment.

属性

IUPAC Name

S-[2-[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-(benzylamino)phosphoryl]oxyethyl] 3-hydroxy-2,2-dimethylpropanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N6O9PS/c1-24(2,13-32)22(35)42-10-9-38-41(37,28-11-15-7-5-4-6-8-15)39-12-16-18(33)25(3,36)21(40-16)31-14-27-17-19(31)29-23(26)30-20(17)34/h4-8,14,16,18,21,32-33,36H,9-13H2,1-3H3,(H,28,37)(H3,26,29,30,34)/t16-,18-,21-,25-,41?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHMGRXAHIXTBM-TWFJNEQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(NCC4=CC=CC=C4)OCCSC(=O)C(C)(C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(NCC4=CC=CC=C4)OCCSC(=O)C(C)(C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N6O9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028050
Record name IDX-184
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036915-08-8
Record name 2′-C-Methylguanosine 5′-[2-[(3-hydroxy-2,2-dimethyl-1-oxopropyl)thio]ethyl N-(phenylmethyl)phosphoramidate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036915-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name IDX-184
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1036915088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IDX-184
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDX-184
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W44B4S9OC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IDX184
Reactant of Route 2
IDX184
Reactant of Route 3
IDX184
Reactant of Route 4
IDX184
Reactant of Route 5
IDX184
Reactant of Route 6
IDX184

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。